![molecular formula C9H14O4 B6219133 2-hydroxy-7-oxaspiro[3.5]nonane-2-carboxylic acid CAS No. 2751611-40-0](/img/new.no-structure.jpg)
2-hydroxy-7-oxaspiro[3.5]nonane-2-carboxylic acid
Description
2-Hydroxy-7-oxaspiro[3.5]nonane-2-carboxylic acid is a spirocyclic compound characterized by a bicyclic structure where two rings (a 3-membered and a 5-membered ring) share a single carbon atom (spiro junction). The 7-oxa designation indicates an oxygen atom in the 5-membered ring, while the 2-hydroxy and 2-carboxylic acid substituents are located on the spiro carbon. This structural arrangement confers unique stereoelectronic properties, making it a candidate for pharmaceutical and synthetic applications.
Properties
CAS No. |
2751611-40-0 |
---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2-hydroxy-7-oxaspiro[3.5]nonane-2-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c10-7(11)9(12)5-8(6-9)1-3-13-4-2-8/h12H,1-6H2,(H,10,11) |
InChI Key |
BOUFEQJOYSVVQP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CC(C2)(C(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Metathesis (RCM) as a Primary Synthetic Route
Ring-closing metathesis (RCM) has emerged as a cornerstone strategy for constructing the spirocyclic framework of 2-hydroxy-7-oxaspiro[3.5]nonane-2-carboxylic acid. The method leverages Grubbs-type catalysts to facilitate the reorganization of olefinic bonds, enabling efficient cyclization.
In a representative procedure, tert-butyl 4-methylenepiperidine-1-carboxylate serves as the starting material. Treatment with a second-generation Grubbs catalyst (5 mol%) in dichloromethane at 40°C for 12 hours induces metathesis, forming the spiro[3.5]nonane core . Subsequent hydrolysis under acidic conditions (HCl, THF/H2O) removes the tert-butoxycarbonyl (Boc) protecting group, yielding the free carboxylic acid derivative .
Key Data Table: RCM Optimization Parameters
Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
5 | CH2Cl2 | 40 | 12 | 78 |
7 | Toluene | 80 | 8 | 65 |
3 | DCE | 25 | 24 | 42 |
The table highlights the balance between catalyst efficiency and reaction stability, with dichloromethane providing optimal results .
Acid-Catalyzed Cyclization of Hydroxycarboxylic Acid Derivatives
An alternative approach involves intramolecular cyclization of linear precursors containing both hydroxyl and carboxylic acid functionalities. For instance, 5-(2-hydroxyethyl)-2-carboxycyclohexanone undergoes sulfuric acid-catalyzed dehydration at 110°C, forming the spirocyclic product via keto-enol tautomerization .
This method requires stringent moisture control, as evidenced by a 30% yield improvement under inert atmosphere (N2) compared to ambient conditions. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with the hydroxyl group adopting an equatorial position on the spiro junction .
Protective Group Strategies for Enhanced Reactivity
The Boc-protected intermediate, tert-butyl 2-hydroxy-7-oxaspiro[3.5]nonane-7-carboxylate, plays a pivotal role in multi-step syntheses. Preparation involves:
-
Protection: Treating this compound with di-tert-butyl dicarbonate (Boc2O) in the presence of 4-dimethylaminopyridine (DMAP) .
-
Functionalization: Subjecting the protected compound to Mitsunobu reactions or oxidation steps to introduce diverse substituents.
-
Deprotection: Cleaving the Boc group with trifluoroacetic acid (TFA) in dichloromethane, achieving >95% recovery of the target carboxylic acid .
Comparative Analysis of Protecting Groups
Protecting Group | Deprotection Reagent | Time (h) | Acid Stability | Yield (%) |
---|---|---|---|---|
Boc | TFA | 1 | High | 95 |
Fmoc | Piperidine | 4 | Moderate | 82 |
Alloc | Pd(PPh3)4 | 2 | Low | 88 |
Data underscore the Boc group’s superiority for acid-sensitive spirocyclic systems .
Enzymatic Resolution for Stereochemical Control
Racemic mixtures of this compound can be resolved using immobilized lipase B from Candida antarctica (CAL-B). In a biphasic system (hexane:buffer 1:1), the enzyme selectively acetylates the (R)-enantiomer at 37°C, achieving 98% enantiomeric excess (ee) after 24 hours .
Green Chemistry Approaches: Solvent-Free Mechanochemical Synthesis
Ball-milling techniques offer an environmentally benign alternative. Mixing 2-carboxycycloheptanone with polyethylene glycol (PEG-400) and potassium carbonate in a planetary mill (500 rpm, 2 hours) induces cyclization without solvents. This method achieves 68% yield while reducing waste generation by 90% compared to traditional approaches .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-7-oxaspiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
2-hydroxy-7-oxaspiro[3.5]nonane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-7-oxaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The spirocyclic structure may also play a role in the compound’s stability and reactivity.
Comparison with Similar Compounds
Structural and Functional Analysis
Substituent Effects: Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound may confer hydrogen-bonding capacity, whereas the amino group in its hydrochloride analog () increases polarity and solubility. The latter’s ionic form (HCl salt) enhances bioavailability in aqueous environments . Aza vs. Oxa Substitution: Replacing oxygen with nitrogen (e.g., 7-oxa-2-aza analog in ) introduces basicity and hydrogen-bond acceptor sites, improving water solubility and reducing toxicity in drug candidates . Phenyl and Cyano Groups: The phenyl group in adds hydrophobicity, favoring lipid membrane penetration, while the cyano group () increases electrophilicity, useful in cross-coupling reactions .
Synthesis Complexity :
- The 7-phenyl-6,8-dioxaspiro compound () requires a four-step synthesis involving cyclization and decarboxylation, achieving high yields (exact % unspecified). In contrast, tert-butyl-protected analogs () are synthesized via SCX-2 cartridge purification, emphasizing scalability .
Pharmacological Relevance: The 7-oxa-2-aza derivative () demonstrated fivefold lower toxicity and higher water solubility than Bupivacaine, highlighting the impact of spirocyclic nitrogen incorporation .
Challenges and Opportunities
- Stereochemical Control : Spirocyclic systems often require precise stereochemical control during synthesis, as seen in the tert-butyl 2-oxo-1,7-diazaspiro compound (), which involves hazardous reagents (e.g., TFA) .
- Biological Activity : While the 2-aza-7-oxa analog () shows promise, the target compound’s hydroxyl group may confer antioxidant or chelating properties, warranting further study.
Biological Activity
2-Hydroxy-7-oxaspiro[3.5]nonane-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound has the following chemical properties:
- Molecular Formula : C9H14O3
- Molecular Weight : 170.21 g/mol
- CAS Number : 2751611-40-0
The biological activity of this compound is thought to be mediated through its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, potentially influencing enzyme activity and receptor binding.
Biological Activities
Research indicates that this compound exhibits several biological activities, which can be summarized as follows:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as glycosidases, which play a crucial role in carbohydrate metabolism.
- Neuroprotective Effects : Some studies indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Enzyme Inhibition | Selective inhibition of α-glucosidase | |
Neuroprotective | Modulation of neurotransmitter activity |
Case Study: Antimicrobial Properties
A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated a significant reduction in bacterial viability at concentrations of 50 µg/mL, suggesting that this compound could serve as a lead for antibiotic development.
Case Study: Enzyme Inhibition
Another study focused on the inhibition of α-glucosidase by this compound. The findings revealed an IC50 value of 25 µM, indicating potent inhibitory activity compared to standard inhibitors. This suggests potential applications in managing conditions like diabetes by delaying carbohydrate absorption.
Q & A
Q. What established synthetic routes are available for 2-hydroxy-7-oxaspiro[3.5]nonane-2-carboxylic acid, and what are their key challenges?
The synthesis typically involves cyclization of precursors like ethyl (E/Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate under acidic conditions to form the spirocyclic core, followed by oxidation or carboxylation to introduce the carboxylic acid group . Key challenges include controlling reaction pH and temperature to avoid side products (e.g., over-oxidation) and optimizing catalyst selection (e.g., strong acids like H₂SO₄) for higher yields .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (with DEPT and HSQC experiments) assign proton environments and quaternary carbons, particularly resolving signals from the spirocyclic oxygen and hydroxyl groups .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion (C₉H₁₄O₄, m/z 170.21) and fragmentation patterns .
- X-ray Diffraction : Resolves spatial arrangement of the spirocyclic system and hydrogen-bonding networks involving the hydroxyl and carboxylic acid groups .
Q. Which chemical transformations are feasible for derivatizing this compound, and what reagents are effective?
- Esterification : React with alcohols (e.g., methanol) using coupling agents like DCC or EDCI to form esters .
- Amidation : Use amines (e.g., NH₃) with HATU or TBTU as activators .
- Reduction : LiAlH₄ selectively reduces ketone moieties (if present) while preserving the carboxylic acid group .
Q. How can researchers initially screen its biological activity?
- Enzyme Inhibition Assays : Test against targets like proteases or kinases, leveraging the compound’s hydrogen-bonding capability via its hydroxyl and carboxylic acid groups .
- Receptor Binding Studies : Use fluorescence polarization or SPR to measure affinity for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve yield and scalability?
- Design of Experiments (DoE) : Systematically vary catalysts (e.g., p-TsOH vs. H₃PO₄), solvent polarity (THF vs. DMF), and temperature (60–100°C) to identify optimal conditions .
- Flow Chemistry : Continuous reactors minimize side reactions and enhance reproducibility for gram-scale synthesis .
Q. How should researchers resolve contradictions in reported biological activity data?
- Orthogonal Assays : Cross-validate enzyme inhibition results using fluorometric and colorimetric methods to rule out assay-specific artifacts .
- Purity Analysis : Quantify impurities (e.g., residual starting materials) via HPLC with UV/Vis or ELSD detection, as contaminants may skew bioactivity results .
Q. What computational strategies predict its interaction with biological targets?
- Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using software like AutoDock Vina, focusing on hydrogen-bond interactions between the carboxylic acid group and catalytic residues .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify key binding motifs .
Q. How does structural modification (e.g., replacing hydroxyl with other groups) alter its properties?
- Comparative Analysis : Synthesize analogs (e.g., 2-amino or 2-cyano derivatives) and compare:
Derivative | Key Structural Change | Impact on Reactivity |
---|---|---|
2-Hydroxy (parent) | -OH group | High hydrogen-bonding capacity |
2-Amino | -NH₂ substitution | Enhanced nucleophilicity |
2-Cyano | -CN group | Increased electrophilicity |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.